HBS1L Molecular Glue Degrader TNG961: DC₅₀ 7 nM with >98% Dmax and Complete Selectivity Over GSPT1
TNG961, a cereblon-dependent molecular glue degrader of HBS1L, achieves a DC₅₀ of 7 nM and Dmax of 98% in engineered HiBiT knock-in cells, while producing no detectable degradation of the closely related paralog GSPT1 (eRF3a), demonstrating proteome-wide selectivity confirmed by western blot and global proteomics [1]. In contrast, the early-stage HBS1L degrader candidate TNG-6266 achieves only 43% Dmax at 10 μM, with substantially weaker ternary complex formation (Bmax 17%) [2]. This ~1,400-fold difference in degradation potency and near-complete vs. partial target engagement establishes a clear performance gradient that informs selection of chemical tools for HBS1L functional studies [1].
| Evidence Dimension | HBS1L degradation potency and efficacy |
|---|---|
| Target Compound Data | TNG961: DC₅₀ = 7 nM, Dmax = 98% (HiBiT knock-in cells); no GSPT1 degradation detected |
| Comparator Or Baseline | TNG-6266: Dmax = 43% at 10 μM; Bmax = 17% (ternary complex signal) |
| Quantified Difference | DC₅₀ difference >1,400-fold; Dmax advantage of 55 percentage points; complete vs. absent GSPT1 selectivity |
| Conditions | HiBiT CRISPR knock-in cell lines; CRBN-dependent ubiquitination assay; global proteomics profiling |
Why This Matters
Procurement of HBS1L-targeting reagents with validated DC₅₀ and selectivity profiles is essential for FOCAD synthetic lethality studies, as confounding GSPT1 degradation produces off-target translation termination effects that invalidate phenotypic interpretation.
- [1] Nicholson HE, Whittington DA, Bruzzese FJ, et al. TNG961 is a selective oral HBS1L molecular glue degrader for the treatment of FOCAD-deleted cancers. Cancer Discov. 2026. doi:10.1158/2159-8290.CD-26-0040. View Source
- [2] TargetMol. TNG-6266 product information: HBS1L early degrader candidate, Dmax 43% at 10 μM, Bmax 17% ternary complex signal. View Source
